molecular formula C16H11Cl2N4NaO4S B13821810 Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt CAS No. 37078-96-9

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt

Cat. No.: B13821810
CAS No.: 37078-96-9
M. Wt: 449.2 g/mol
InChI Key: PKDOCRWEPWVNMS-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a chlorophenyl group, and a pyrazolyl azo linkage. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring.

    Azo Coupling Reaction: The next step involves the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt derived from 4-chlorobenzenesulfonic acid. This reaction is typically carried out under acidic conditions to facilitate the formation of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

    Oxidation and Reduction: The azo group can be reduced to form corresponding amines, while the sulfonic acid group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst can be employed.

Major Products

    Reduction of Azo Group: This reaction typically yields the corresponding amines.

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

Scientific Research Applications

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazolyl azo linkage and the sulfonic acid group in Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

37078-96-9

Molecular Formula

C16H11Cl2N4NaO4S

Molecular Weight

449.2 g/mol

IUPAC Name

sodium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

PKDOCRWEPWVNMS-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[Na+]

Origin of Product

United States

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